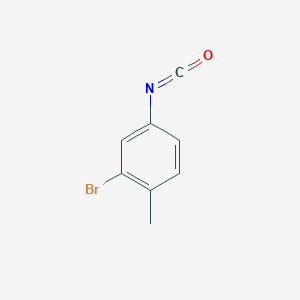

2-Bromo-4-isocyanato-1-methylbenzene

Overview

Description

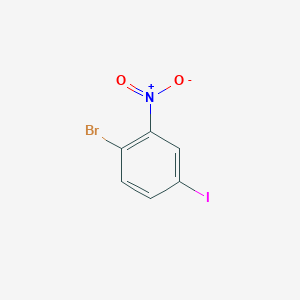

“2-Bromo-4-isocyanato-1-methylbenzene” is a chemical compound with the CAS Number: 71189-13-4 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 2-bromo-1-isocyanato-4-methylbenzene .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

As a benzene derivative, this compound can undergo electrophilic aromatic substitution reactions . The aromatic ring is retained during reactions, making it stable .Scientific Research Applications

Thermochemistry and Physical Properties

- The thermochemical properties of various halogen-substituted methylbenzenes, including compounds related to 2-Bromo-4-isocyanato-1-methylbenzene, have been extensively studied. These studies focus on experimental vapor pressures, vaporization, fusion, and sublimation enthalpies. Quantum-chemical methods have been employed to calculate gas-phase enthalpies of formation of these compounds, which are crucial for understanding their physical properties and reactivity (Verevkin et al., 2015).

Synthesis and Chemical Reactions

- Research into the liquid-phase oxidation of methylbenzenes, including those similar to 2-Bromo-4-isocyanato-1-methylbenzene, has been conducted. These studies have led to the development of methods to obtain benzyl acetates and benzaldehydes with high selectivity (Okada & Kamiya, 1981).

- Innovative synthetic methods involving 2-Bromo-4-isocyanato-1-methylbenzene have been explored, such as a three-component protocol for the synthesis of aziridines, demonstrating the compound's versatility in organic synthesis (Basha & Anwar, 2020).

Catalysis and Reaction Mechanisms

- Studies on the conversion of epoxides into 2-hydroxyethyl thiocyanates using 2-Bromo-4-isocyanato-1-methylbenzene as a catalyst have shown its potential in ring-opening reactions, highlighting its role in the synthesis of biologically active molecules (Niknam, 2004).

Antioxidant and Pharmaceutical Research

- The compound's potential in pharmaceutical research, particularly its antioxidant activity, has been investigated. These studies are important as antioxidants play a crucial role in mitigating oxidative stress, which is a factor in various diseases (Richa et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-isocyanato-1-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism should be considered in context with other mechanisms involving carbocation intermediates .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution of the benzene ring . The downstream effects include the formation of a substituted benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Safety and Hazards

The compound is flammable and can cause skin irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

2-bromo-4-isocyanato-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEPRKJGVWXMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-isocyanato-1-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B3038044.png)

![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)

![4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038062.png)